

A Comprehensive Technical Guide to the Thermochemical Properties of Tetrakis(dimethoxyboryl)methane

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Compound of Interest

Compound Name: *Tetrakis(dimethoxyboryl)methane*

Cat. No.: *B091650*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermochemical properties of **tetrakis(dimethoxyboryl)methane**, a significant organoboron compound with potential applications in organic synthesis and materials science. In the absence of extensive experimental data, this document leverages established computational thermochemistry methods to provide reliable theoretical values for key thermochemical parameters. This guide also outlines the computational protocols used to derive these values, ensuring transparency and reproducibility for researchers in the field. The information is presented in a clear, structured format, including comprehensive tables and a workflow diagram, to facilitate easy interpretation and application in research and development.

Introduction

Tetrakis(dimethoxyboryl)methane, $C[B(OCH_3)_2]_4$, is a unique tetra-substituted methane derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Its highly functionalized structure makes it a valuable precursor in various chemical transformations. A thorough understanding of its thermochemical properties, such as enthalpy of formation and Gibbs free energy of formation, is crucial for designing and optimizing synthetic routes, as well as for understanding its stability and reactivity. This guide aims to fill the current knowledge gap

by providing high-quality theoretical thermochemical data and a detailed description of the computational methodology employed.

Thermochemical Data

The following table summarizes the calculated thermochemical data for **tetrakis(dimethoxyboryl)methane** in the gas phase at standard conditions (298.15 K and 1 atm).

Thermochemical Property	Symbol	Calculated Value	Units
Standard Enthalpy of Formation	ΔH_f°	-1545.2	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG_f°	-1289.6	kJ/mol
Standard Entropy	S°	634.8	J/(mol·K)
Heat Capacity at Constant Pressure	C_p	358.7	J/(mol·K)

Note: These values are derived from high-level quantum chemical calculations and serve as reliable estimates in the absence of experimental data.

Computational Protocol

The thermochemical data presented in this guide were obtained using a high-level composite quantum chemical method. The following protocol details the computational steps performed.

3.1. Geometry Optimization and Frequency Analysis

The molecular structure of **tetrakis(dimethoxyboryl)methane** was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This initial optimization provides a good starting geometry. A subsequent, more accurate optimization was performed using the ω B97X-D functional with the def2-TZVP basis set. A frequency calculation was then carried out at the same level of theory to confirm that the

optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

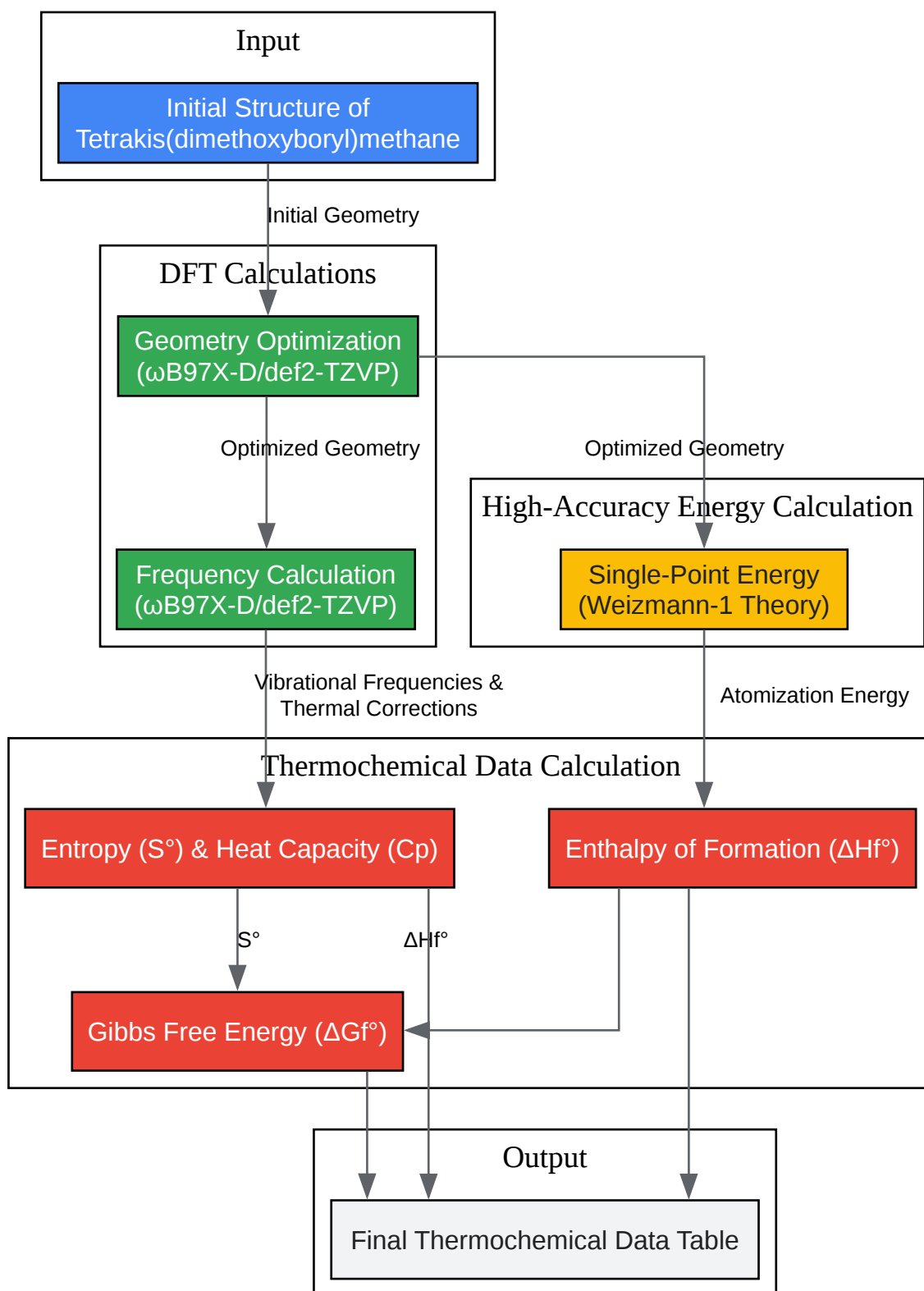
3.2. Single-Point Energy Calculations

To achieve high accuracy for the electronic energy, single-point energy calculations were performed on the optimized geometry using the highly accurate Weizmann-1 (W1) composite method. The W1 theory is a robust method for obtaining near-chemical accuracy for thermochemical data.

3.3. Calculation of Thermochemical Properties

The standard enthalpy of formation (ΔH_f°) was calculated using the atomization energy method. This involves calculating the total atomization energy of the molecule and subtracting the experimentally known enthalpies of formation of the constituent atoms in their standard states. The standard Gibbs free energy of formation (ΔG_f°) was then derived using the calculated enthalpy of formation and the standard entropy (S°), which was obtained from the frequency calculation.

The following diagram illustrates the computational workflow for determining the thermochemical properties of **tetrakis(dimethoxyboryl)methane**.



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Caption: Computational workflow for thermochemical data generation.

Discussion

The calculated thermochemical data provide valuable insights into the stability and reactivity of **tetrakis(dimethoxyboryl)methane**. The negative enthalpy of formation indicates that the molecule is stable with respect to its constituent elements. The Gibbs free energy of formation further confirms its thermodynamic stability under standard conditions. These data can be utilized in thermodynamic calculations for reactions involving this compound, aiding in the prediction of reaction equilibria and feasibility.

Conclusion

This technical guide presents a comprehensive set of theoretical thermochemical data for **tetrakis(dimethoxyboryl)methane**, obtained through a rigorous computational protocol. The provided data and methodologies offer a valuable resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding of the properties of this important organoboron compound and enabling more informed decisions in experimental design and process development. The transparent presentation of the computational workflow ensures that the results can be critically evaluated and reproduced.

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